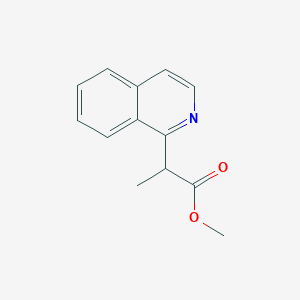
Methyl 2-(isoquinolin-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(isoquinolin-1-yl)propanoate is a chemical compound with the molecular formula C13H13NO2. It is an ester derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(isoquinolin-1-yl)propanoate can be synthesized through various methods. One common approach involves the esterification of isoquinoline-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient catalytic processes. For example, the use of metal catalysts in a continuous flow reactor can enhance the reaction rate and yield. Additionally, solvent-free conditions or the use of environmentally friendly solvents like water or ethanol may be employed to minimize environmental impact .
化学反应分析
Types of Reactions
Methyl 2-(isoquinolin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 2-(isoquinolin-1-yl)propanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include isoquinoline-1-carboxylic acid derivatives, 2-(isoquinolin-1-yl)propanol, and various amides or ester derivatives .
科学研究应用
Methyl 2-(isoquinolin-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in organic synthesis
作用机制
The mechanism of action of methyl 2-(isoquinolin-1-yl)propanoate involves its interaction with specific molecular targets. Isoquinoline derivatives are known to interact with various enzymes and receptors in biological systems. The ester group in the compound can undergo hydrolysis to release isoquinoline-1-carboxylic acid, which may then interact with biological targets. The exact molecular pathways involved depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
Methyl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate: This compound has a similar structure but contains a dioxo group, which may confer different chemical and biological properties.
Isoquinolone derivatives: These compounds share the isoquinoline core structure and exhibit similar biological activities.
Uniqueness
Methyl 2-(isoquinolin-1-yl)propanoate is unique due to its specific ester functional group, which allows for diverse chemical modifications and potential biological activities. Its versatility in chemical reactions and applications in various fields makes it a valuable compound for scientific research .
属性
IUPAC Name |
methyl 2-isoquinolin-1-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16-2)12-11-6-4-3-5-10(11)7-8-14-12/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNKIRVFBHIHMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC2=CC=CC=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2372156.png)
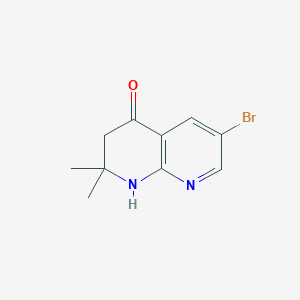
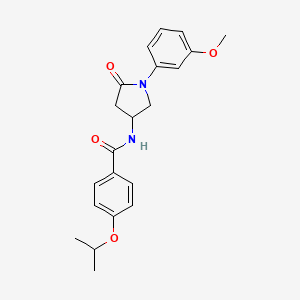
![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2372162.png)
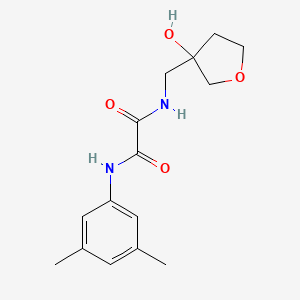

![(E)-2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372167.png)

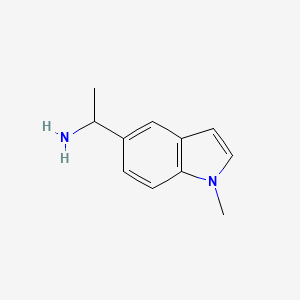
![2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2372173.png)
![2-(1,3-dioxoisoindol-2-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2372174.png)
![2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2372175.png)
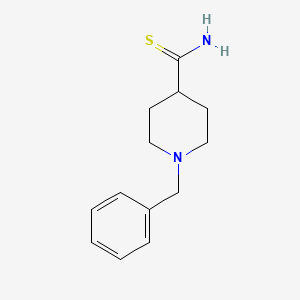
![N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2372178.png)
